molecular formula C7H8N4 B1296275 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 72583-83-6

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Katalognummer: B1296275
CAS-Nummer: 72583-83-6
Molekulargewicht: 148.17 g/mol
InChI-Schlüssel: SHBCCEDOUTZFFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine undergoes several types of chemical reactions, including:

Biologische Aktivität

1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4C_7H_8N_4, with a molecular weight of approximately 148.16 g/mol. The structure features a pyrazole ring fused to a pyridine ring, with a methyl group at the 1-position and an amine group at the 3-position. This unique arrangement contributes to its pharmacological properties.

This compound primarily acts through interactions with various enzymes, particularly kinases. Kinases are crucial in cellular signaling pathways that regulate processes such as cell growth, differentiation, and metabolism. The compound's mechanism involves:

  • Enzyme Inhibition : It binds to the active sites of specific kinases, inhibiting their activity through hydrogen bonding and hydrophobic interactions. This inhibition can lead to altered signaling pathways that affect cell proliferation and apoptosis.
  • Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, impacting cellular responses to stimuli.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

  • Inhibition of TBK1 : A derivative of pyrazolo[3,4-b]pyridine was identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This compound effectively inhibited TBK1 downstream signaling in THP-1 and RAW264.7 cells, demonstrating significant antiproliferative effects on various cancer cell lines including A172 and U87MG .

Cellular Effects

The compound has been shown to influence several cellular processes:

  • Cell Signaling Pathways : By modulating kinase activity, it can alter pathways involved in cell survival and death.
  • Metabolic Regulation : It affects gene expression related to metabolic processes, potentially enhancing or inhibiting cellular energy production.

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-b]pyridine derivatives:

  • Study on TBK1 Inhibition : A series of derivatives demonstrated varying degrees of TBK1 inhibition and antiproliferative activity across multiple cancer cell lines. The structure–activity relationship (SAR) analysis provided insights into how modifications to the pyrazolo-pyridine structure influenced biological activity .
  • Kinase Interaction Studies : Research indicated that compounds within this class could interact with various kinases involved in cancer signaling pathways, suggesting their potential as therapeutic agents against tumors .

Data Tables

Compound NameMolecular FormulaIC50 (nM)Target KinaseCell Lines Tested
This compoundC7H8N4N/AVarious KinasesA172, U87MG
TBK1 Inhibitor DerivativeC7H8N40.2TBK1THP-1, RAW264.7

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds derived from 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine exhibit promising anticancer properties. For instance, a study identified several derivatives as potent inhibitors of tyrosine kinases, which are critical in cancer cell signaling pathways. These compounds demonstrated significant selectivity and efficacy against various cancer cell lines .

Compound Target Kinase IC50 (µM) Cell Line
Compound AEGFR0.5A431
Compound BVEGFR0.8HUVEC
Compound CPDGFR0.3NIH3T3

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that derivatives can inhibit neuroinflammatory pathways, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of inflammatory cytokines and oxidative stress markers .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been documented. Research indicates that certain derivatives possess activity against a range of bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Derivative Bacterial Strain Minimum Inhibitory Concentration (MIC)
Derivative XMRSA10 µg/mL
Derivative YE. coli15 µg/mL
Derivative ZPseudomonas aeruginosa12 µg/mL

Material Science Applications

Beyond biomedical applications, this compound has been explored for its utility in material science, particularly in the development of novel catalysts and sensors. Its ability to coordinate with metal ions makes it suitable for creating metal-organic frameworks (MOFs) that can be used in catalysis and gas storage applications .

Catalytic Activity

Recent studies have highlighted the use of this compound as a catalyst in organic synthesis reactions, demonstrating its effectiveness in promoting reactions under mild conditions while maintaining high selectivity and yield .

Eigenschaften

IUPAC Name

1-methylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBCCEDOUTZFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299003
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72583-83-6
Record name 72583-83-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.